TQS
Overview
Description
Scientific Research Applications
TQS has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: this compound is studied for its ability to modulate immune cell functions and its potential role in treating immune-related disorders.
Medicine: This compound shows promise in the treatment of neurodegenerative diseases such as ALS by modulating myeloid immune cells and upregulating PGC1a
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of TQS is the α7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor plays a crucial role in the nervous system, mediating the fast synaptic cholinergic neurotransmission .
Mode of Action
this compound acts as a type-II positive allosteric modulator of α7 nAChR . It potentiates agonist-invoked responses and dramatically reduces the rate of desensitization of α7 nAChR . Importantly, this compound has no agonist activity on its own .
Biochemical Pathways
It is known that the modulation of α7 nachr can influence various cellular processes, including ion channel regulation, signal transduction, and neurotransmitter release .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml, which may influence its bioavailability .
Result of Action
The modulation of α7 nAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate agonist-invoked responses and reduce the rate of receptor desensitization . These effects can influence neuronal excitability and synaptic transmission, potentially impacting various neurological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the storage temperature can affect the stability of the compound . .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TQS typically involves the reaction of 4-tert-butylaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
TQS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzimidazole ring, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzimidazole compounds .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the tert-butyl group, resulting in different chemical properties.
2-(4-Methylphenyl)-1H-benzimidazole: Similar structure with a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
Uniqueness of TQS
This compound is unique due to its specific structure, which allows it to effectively modulate myeloid immune cells and upregulate PGC1a. This makes it particularly valuable in the treatment of neurodegenerative diseases, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZWDJIHABLBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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